molecular formula C21H27N5O3 B2919202 8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 862484-79-5

8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2919202
CAS No.: 862484-79-5
M. Wt: 397.479
InChI Key: XLJZPHIHHLXKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(cyclohexylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The compound is synthesized through a multi-step reaction. One common route involves the cyclization of suitable precursors under specific conditions, such as temperature and pressure, optimized to promote the formation of the purine ring while attaching the cyclohexylamino and methoxyphenethyl groups.

  • Industrial Production Methods: : Industrial production involves scale-up techniques, maintaining stringent control over reaction conditions to ensure consistency and purity. Techniques like continuous flow synthesis may be employed to improve efficiency and yield.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: Under specific conditions, the methoxy group can be oxidized to form corresponding phenolic derivatives.

    • Reduction: The compound may undergo reduction, particularly at the cyclohexylamino group, altering its reactivity.

    • Substitution: The purine core can participate in nucleophilic substitution, replacing certain substituents with others based on the reagents used.

  • Common Reagents and Conditions

    • Oxidation: Reagents like potassium permanganate under acidic conditions.

    • Reduction: Catalytic hydrogenation using palladium on carbon.

    • Substitution: Various nucleophiles under basic conditions.

  • Major Products Formed: : Depending on the type of reaction, products can range from phenolic derivatives to reduced amines or substituted purines.

Scientific Research Applications

  • Chemistry: : Used as a starting material or intermediate in the synthesis of other complex molecules. It provides insight into reaction mechanisms due to its diverse reactivity.

  • Biology: : Studied for its potential interaction with biological targets, influencing pathways relevant to cell signaling.

  • Medicine: : Examined for therapeutic potential, especially in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals due to its structural features.

Mechanism of Action: The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, altering their function, and modulating pathways. For instance, if it targets a kinase enzyme, it may inhibit its activity, affecting downstream signaling pathways.

Comparison with Similar Compounds

  • Unique Features:

  • Similar Compounds

    • 8-aminopurines: Share the purine core but differ in substituent groups.

    • Methoxyphenethylamines: Have the methoxyphenethyl group but lack the purine structure.

Properties

IUPAC Name

8-(cyclohexylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-12-14-8-10-16(29-2)11-9-14)20(23-18)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJZPHIHHLXKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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